1-(Dichloromethyl)cyclohexan-1-ol
Overview
Description
“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C7H12Cl2O . It has a molecular weight of 183.08 . The IUPAC name for this compound is 1-(dichloromethyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for “1-(Dichloromethyl)cyclohexan-1-ol” is 1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 . This indicates that the molecule consists of a cyclohexanol ring with a dichloromethyl group attached to it.
Scientific Research Applications
“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 52183-64-9 . It has a molecular weight of 183.08 . This compound is often used as a starting material for constructing various target molecules or as a suitable substrate for testing synthetic methodologies .
In terms of its application in scientific research, one area where cyclohexane derivatives, such as “1-(Dichloromethyl)cyclohexan-1-ol”, might be used is in the field of conformational analysis and stereochemistry . For instance, students might use model kits to understand the conformations of substituted cyclohexanes, determine equilibrium constants and Gibbs free energy for cyclohexane ring flips, and understand cis-trans stereoisomerism in disubstituted cyclohexanes . They might also use computational chemistry programs to compute substituted cyclohexane energies .
- Synthesis of Bifunctional Building Blocks
- Application: This compound has been used in the synthesis of a cyclohexanone-related bifunctional building block . This building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one, can be used as a starting material for constructing various target molecules or as a substrate for testing synthetic methodologies .
- Method: The synthesis involves several steps, including NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
- Results: The overall transformation was achieved in 53% yield with one chromatographic purification .
“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 52183-64-9 . It has a molecular weight of 183.08 . This compound is often used as a starting material for constructing various target molecules or as a suitable substrate for testing synthetic methodologies .
In terms of its application in scientific research, one area where cyclohexane derivatives, such as “1-(Dichloromethyl)cyclohexan-1-ol”, might be used is in the field of conformational analysis and stereochemistry . For instance, students might use model kits to understand the conformations of substituted cyclohexanes, determine equilibrium constants and Gibbs free energy for cyclohexane ring flips, and understand cis-trans stereoisomerism in disubstituted cyclohexanes . They might also use computational chemistry programs to compute substituted cyclohexane energies .
properties
IUPAC Name |
1-(dichloromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEITIGMMFRHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559622 | |
Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)cyclohexan-1-ol | |
CAS RN |
52183-64-9 | |
Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dichloromethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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